N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide
Overview
Description
N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide, also known as NFPM, is an amide derived from the pyridine ring and dimethylpropanamide. It is an organic compound that is used in a variety of scientific research applications, including drug discovery and development, biochemistry, and physiological studies. NFPM is considered to be a promising scaffold for the development of novel compounds with potential therapeutic applications.
Scientific Research Applications
Synthesis and Ligand Preparation
N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide and related compounds have been explored in the synthesis of various ligands. Cheruzel et al. (2011) described synthetic pathways to a related compound, N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide, which serves as a synthon for reductive amination reactions with primary and secondary amines. These reactions yield a series of ligands with second coordination sphere functional groups, indicating the versatility of such compounds in ligand preparation (Cheruzel et al., 2011).
Coordination Compounds and Antimicrobial Activity
Gulea et al. (2012) reported the reaction of a structurally similar compound, 2-formylpyridine 4-(dimethylphenyl)thiosemicarbazone, with copper chloride and nitrate to form coordination compounds exhibiting selective antimicrobial activity against standard strains of Staphylococcus aureus and Escherichia coli (Gulea et al., 2012).
Spectrophotometric Determination
Shu (2011) demonstrated a method for the spectrophotometric determination of 3-chloro-N-hydroxy-2,2-dimethylpropanamide, a related compound, indicating the potential for analytical applications in detecting and quantifying similar compounds in solution (Shu, 2011).
Structural Analysis and Synthesis
Rusnac et al. (2020) conducted a study on the condensation reaction between 2-acetylpyridine and 2-formylpyridine, leading to the synthesis and structural analysis of various compounds. The synthesized compounds were evaluated for antimicrobial and antioxidant activity, showing potential in these fields (Rusnac et al., 2020).
Antitumor Properties
Agrawal et al. (1976) synthesized a series of 4-substituted 2-formylpyridine thiosemicarbazones, demonstrating antineoplastic activity in mice bearing Sarcoma 180 ascites cells, indicating potential applications in cancer research (Agrawal et al., 1976).
Crystal Structure Determination
Ming-zhi et al. (2005) analyzed the crystal structure of a similar compound, 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide, indicating the importance of such compounds in crystallography and structural chemistry (Ming-zhi et al., 2005).
properties
IUPAC Name |
N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-11(2,3)10(15)13-9-4-5-12-6-8(9)7-14/h4-7H,1-3H3,(H,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMXCEJBHWHTBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=NC=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381490 | |
Record name | N-(3-Formylpyridin-4-yl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide | |
CAS RN |
86847-71-4 | |
Record name | N-(3-Formylpyridin-4-yl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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